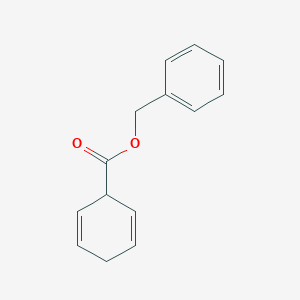

Benzyl cyclohexa-2,5-diene-1-carboxylate

Description

Historical Context and Evolution of Cyclohexadiene Chemistry

The study of cyclohexadienes has a rich history, deeply intertwined with the development of fundamental concepts in organic chemistry, such as aromaticity and pericyclic reactions. Early investigations into the structure of benzene (B151609) and its isomers, including the hypothetical cyclohexatriene, laid the groundwork for understanding the unique properties of cyclic dienes. The discovery and exploration of the Diels-Alder reaction, a cornerstone of modern organic synthesis, further propelled interest in cyclohexadienes as versatile building blocks for the construction of complex cyclic systems. chemicalbook.comyoutube.com Over the decades, research has evolved from basic structural elucidation to the development of sophisticated catalytic methods for the synthesis and functionalization of cyclohexadiene derivatives, enabling their use in the synthesis of natural products and advanced materials. nih.govresearchgate.net

Significance of Conjugated Diene Systems in Advanced Organic Synthesis

Conjugated dienes are hydrocarbons that contain two double bonds separated by a single bond. This arrangement leads to the delocalization of π-electrons across the four-carbon system, resulting in enhanced thermodynamic stability compared to their non-conjugated counterparts. nih.govdtic.mil This electronic feature is not only responsible for their characteristic ultraviolet-visible spectroscopic properties but also governs their reactivity. nih.gov

The paramount importance of conjugated dienes in organic synthesis stems from their participation in a wide array of chemical transformations. The most notable of these is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring with high stereocontrol. chemicalbook.com This reaction has been instrumental in the synthesis of a vast number of complex molecules, including pharmaceuticals and natural products. Beyond cycloadditions, conjugated dienes are also key substrates in various other reactions, such as electrophilic additions and polymerization processes. dtic.milnist.gov

Current Research Landscape and Key Unanswered Questions Regarding Cyclohexadiene Carboxylates

Current research in the field of cyclohexadiene carboxylates is focused on several key areas. There is a continuous drive to develop more efficient and selective catalytic methods for their synthesis, including asymmetric approaches to access enantiomerically pure derivatives. rsc.org The exploration of the reactivity of these compounds in novel transformations remains an active area of investigation. For instance, their use in cascade reactions and as precursors to aromatic compounds through controlled dehydrogenation is of significant interest. smolecule.comnih.gov

Despite the progress, several key questions remain. The precise control over the regioselectivity and stereoselectivity in reactions involving functionalized cyclohexadienes continues to be a challenge. A deeper understanding of the interplay between the substitution pattern on the ring and the reactivity of the diene system is needed. Furthermore, the full potential of cyclohexadiene carboxylates in materials science, for example as monomers in polymerization reactions or as components of functional materials, is yet to be fully realized. dtic.milsmolecule.com The biological activities of many cyclohexadiene carboxylate derivatives also remain largely unexplored. smolecule.comnih.gov

Physicochemical Properties of Benzyl (B1604629) cyclohexa-2,5-diene-1-carboxylate

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₄H₁₄O₂ |

| Molecular Weight | 214.26 g/mol nih.gov |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and toluene, with low solubility in water. |

| Boiling Point | Predicted to be significantly higher than that of the corresponding carboxylic acid due to the increased molecular weight. |

| Melting Point | If solid, likely to be a low-melting solid. |

Spectroscopic Data Analysis

Detailed spectroscopic data for Benzyl cyclohexa-2,5-diene-1-carboxylate is not widely published. However, the expected spectral features can be predicted based on the analysis of similar structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex. Key signals would include:

Aromatic protons: A multiplet in the region of 7.3-7.4 ppm corresponding to the five protons of the benzyl group.

Olefinic protons: Signals for the four vinyl protons of the cyclohexadiene ring, likely appearing as multiplets in the range of 5.5-6.0 ppm.

Benzyl protons: A characteristic singlet at approximately 5.1-5.2 ppm for the two benzylic protons (–CH₂–Ph).

Aliphatic protons: Signals for the aliphatic protons on the cyclohexadiene ring, which would be coupled to the olefinic protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon framework:

Carbonyl carbon: A signal in the downfield region, typically around 170-175 ppm for an ester carbonyl. openstax.org

Aromatic carbons: Several signals in the aromatic region (127-136 ppm) for the carbons of the phenyl ring.

Olefinic carbons: Signals for the four sp² hybridized carbons of the cyclohexadiene ring, expected in the region of 120-135 ppm.

Benzylic carbon: A signal around 66-68 ppm for the –CH₂– carbon of the benzyl group.

Aliphatic carbon: A signal for the sp³ hybridized carbon in the cyclohexadiene ring.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the following key absorption bands:

C=O stretch: A strong absorption band around 1735-1750 cm⁻¹ characteristic of an ester carbonyl group. youtube.comlibretexts.org

C=C stretch: Medium intensity bands in the region of 1640-1680 cm⁻¹ corresponding to the carbon-carbon double bonds of the cyclohexadiene ring.

C-O stretch: A strong band in the fingerprint region, typically around 1150-1250 cm⁻¹, for the ester C-O bond.

Aromatic C-H stretch: Signals above 3000 cm⁻¹.

Aliphatic C-H stretch: Signals below 3000 cm⁻¹.

Synthesis of this compound

The synthesis of this compound can be logically approached through the esterification of cyclohexa-2,5-diene-1-carboxylic acid. Several standard methods for esterification could be employed.

Fischer-Speier Esterification

A classic and direct method is the Fischer-Speier esterification. This involves the reaction of cyclohexa-2,5-diene-1-carboxylic acid with an excess of benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. chemicalbook.comrsc.org The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed as it is formed, often using a Dean-Stark apparatus. chemicalbook.com

Reaction Scheme:

Alkylation of Carboxylate Salt

An alternative approach involves the generation of the carboxylate salt of cyclohexa-2,5-diene-1-carboxylic acid, followed by alkylation with a benzyl halide, such as benzyl bromide or benzyl chloride. The carboxylate can be formed by reacting the carboxylic acid with a suitable base, like sodium bicarbonate or triethylamine. This method avoids the use of strong acids and can be advantageous for sensitive substrates.

Reaction Scheme:

C₇H₈O₂ + NaHCO₃ → C₇H₇O₂Na + H₂O + CO₂

C₇H₇O₂Na + C₇H₇Cl → C₁₄H₁₄O₂ + NaCl

Chemical Reactivity and Transformations

The reactivity of this compound is dictated by the interplay of its functional groups: the non-conjugated diene system and the benzyl ester.

Reactions of the Diene System

Isomerization: The non-conjugated 2,5-diene can potentially be isomerized to the more stable conjugated 1,3- or 2,4-diene under basic or acidic conditions, or with the use of transition metal catalysts. This would open up pathways for Diels-Alder reactions.

Addition Reactions: The double bonds can undergo typical alkene reactions such as hydrogenation, halogenation, and epoxidation. The regioselectivity of these reactions would be an interesting aspect to study.

Dehydrogenation: The cyclohexadiene ring can be aromatized to a benzene ring through catalytic dehydrogenation, a transformation that is often thermodynamically favorable. This would lead to the formation of benzyl benzoate (B1203000).

Reactions of the Ester Group

Hydrolysis: The benzyl ester can be cleaved back to the carboxylic acid and benzyl alcohol under acidic or basic conditions (saponification).

Transesterification: The benzyl group can be exchanged with other alkyl groups by reacting with a different alcohol in the presence of an acid or base catalyst.

Reduction: The ester can be reduced to the corresponding primary alcohol, (cyclohexa-2,5-dienyl)methanol, using strong reducing agents like lithium aluminum hydride.

Properties

CAS No. |

162104-81-6 |

|---|---|

Molecular Formula |

C14H14O2 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

benzyl cyclohexa-2,5-diene-1-carboxylate |

InChI |

InChI=1S/C14H14O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1,3-10,13H,2,11H2 |

InChI Key |

BMXFCPKBZBYBPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC(C=C1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Elucidation of Reactivity Patterns and Mechanistic Pathways of Benzyl Cyclohexa 2,5 Diene 1 Carboxylate

Pericyclic Reactions: Focus on Diels-Alder and Related Cycloadditions

The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of the reactivity of 1,3-diene systems. york.ac.uk For Benzyl (B1604629) cyclohexa-2,5-diene-1-carboxylate, the diene is locked in an s-cis conformation due to its cyclic nature, making it particularly well-suited for such transformations. libretexts.orglibretexts.org The reaction involves the interaction of the diene's Highest Occupied Molecular Orbital (HOMO) with the Lowest Unoccupied Molecular Orbital (LUMO) of a dienophile, leading to a cyclohexene (B86901) adduct. beilstein-journals.org The presence of the benzyl carboxylate group, an electron-withdrawing substituent, influences the electronic properties of the diene and, consequently, the regio- and stereochemical outcome of the cycloaddition.

The stereospecificity of the Diels-Alder reaction is a well-established principle; the stereochemistry of the dienophile is retained in the product. libretexts.org For cyclic dienes like the title compound, the primary stereochemical consideration is the formation of endo or exo products. In most kinetically controlled Diels-Alder reactions, the endo product is favored due to stabilizing secondary orbital interactions between the substituent on the dienophile and the developing pi-system of the diene. libretexts.orgmasterorganicchemistry.com However, at higher temperatures, the reaction can become reversible, allowing for thermodynamic control to favor the more sterically stable exo product. masterorganicchemistry.com

The regioselectivity is governed by the electronic and steric influence of the benzyl carboxylate group. This electron-withdrawing group deactivates the diene slightly but directs the approach of the dienophile. In reactions with unsymmetrical dienophiles, two regioisomers are possible. The precise outcome depends on the specific dienophile used, but steric hindrance from the relatively bulky benzyl carboxylate group can play a significant role in favoring the less hindered product. beilstein-journals.org

Table 1: Predicted Selectivity in the Diels-Alder Reaction of Benzyl cyclohexa-2,5-diene-1-carboxylate with a Generic Dienophile (e.g., Methyl Acrylate)

| Product Type | Controlling Factor | Favored Conditions | Rationale |

|---|---|---|---|

| Endo Adduct | Kinetic Control | Lower Temperatures | Stabilizing secondary orbital interactions in the transition state. libretexts.orgmasterorganicchemistry.com |

| Exo Adduct | Thermodynamic Control | Higher Temperatures | Greater steric stability of the final product, minimizing steric clash. masterorganicchemistry.com |

| Regioisomer A | Electronic Control | N/A | Governed by matching the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. |

This table is illustrative, based on established principles of Diels-Alder reactions.

Computational studies on related Diels-Alder reactions reveal that the transition state, while concerted, is often asynchronous. york.ac.uk This means that the two new sigma bonds are not formed at precisely the same rate. For dienes substituted with electron-withdrawing groups, the asynchronicity can be more pronounced. Density Functional Theory (DFT) calculations are a powerful tool for modeling these transition states, helping to predict activation energies and rationalize observed selectivities. wikipedia.orgnih.gov The geometry of the transition state is influenced by a balance of orbital overlap, steric repulsion, and electrostatic interactions, with computational models often showing a twisted or boat-like conformation to accommodate these factors. wikipedia.org While direct computational studies on this compound are not widely published, data from analogous systems suggest a highly ordered, albeit flexible, transition state structure. masterorganicchemistry.com

Radical Transformations Involving the Cyclohexadiene Moiety

The cyclohexadiene core is also susceptible to radical reactions, primarily involving the allylic C-H bonds. These transformations can lead to the formation of resonance-stabilized radicals and subsequent reactions, including aromatization.

The C-H bonds at the C4 position of the cyclohexa-2,5-diene ring are allylic and thus weaker than typical sp³ C-H bonds. Abstraction of a hydrogen atom from this position by a radical initiator generates a resonance-stabilized cyclohexadienyl radical. researchgate.netnih.gov Experimental and computational studies on the parent 1,4-cyclohexadiene (B1204751) have been used to determine the thermochemistry of this process. researchgate.netnih.gov The resulting radical is delocalized over five carbon atoms, and its subsequent reactivity is diverse. It can be trapped by other radical species or undergo further transformations. The reaction of OH radicals with 1,4-cyclohexadiene, for instance, can proceed via both addition and H-abstraction pathways, highlighting the multiple reactive channels available once a radical process is initiated. thieme-connect.de

Table 2: Potential Steps in Radical-Induced Aromatization

| Step | Transformation | Intermediate/Product | Driving Force |

|---|---|---|---|

| 1. Initiation | H-abstraction from C4 | Resonance-stabilized cyclohexadienyl radical | Formation of a stable radical. researchgate.net |

| 2. Rearrangement / Decarboxylation | Loss of CO₂ (from a suitable precursor) | Benzyl radical and cyclohexadienyl radical | Formation of gaseous CO₂ (entropic). |

This table outlines a plausible, generalized pathway.

The double bonds within the cyclohexadiene ring can act as acceptors for radical species in intermolecular addition reactions. For example, the free-radical addition of HBr to a diene can proceed via a 1,2- or 1,4-addition mechanism, leading to different constitutional isomers. In the case of this compound, intermolecular radical addition would lead to a variety of functionalized cyclohexene derivatives. The regioselectivity of such additions would be influenced by the stability of the resulting radical intermediate and steric factors. Intramolecular radical additions are also conceivable if a radical can be generated on a side chain attached to the ring, potentially leading to the formation of complex bicyclic or polycyclic systems.

Functional Group Interconversions on the Cyclohexadiene Scaffold

The this compound scaffold, characterized by a non-conjugated diene ring and a bulky ester group at a quaternary center, offers unique opportunities for synthetic transformations. The reactivity of the cyclohexadiene ring can be harnessed for derivatization through various functional group interconversions, including aromatization, C-C bond formation, and selective functionalization of the double bonds.

Dehydrogenation and Aromatization Reactions for Derivativatization

Aromatization of the cyclohexadiene ring is a thermodynamically favorable process that transforms the diene into a stable aromatic system, yielding benzyl benzoate (B1203000) derivatives. This conversion is typically achieved through oxidation or catalytic dehydrogenation, which removes two molecules of hydrogen.

Research on analogous cyclohexadiene systems demonstrates that various reagents can effect this transformation. For instance, cyclohexadienals have been successfully aromatized to the corresponding benzaldehyde (B42025) derivatives using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or manganese dioxide (MnO2) in moderate to high yields. nih.gov The driving force for this reaction is the formation of the stable aromatic ring. While direct studies on this compound are limited, these methods are broadly applicable to the cyclohexadiene core. nih.govsmolecule.com

The general strategy involves the initial isomerization of the non-conjugated 2,5-diene to a conjugated 1,3-diene system, which can then more readily undergo dehydrogenation. researchgate.net This two-step sequence can sometimes be performed in a single pot under specific catalytic conditions. smolecule.com

Table 1: Common Reagents for Aromatization of Cyclohexadiene Derivatives This table is compiled from findings on analogous cyclohexadiene structures and represents expected reactivity.

| Reagent | Type | Typical Conditions | Product from this compound |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Oxidant | Inert solvent (e.g., benzene (B151609), dioxane), RT to heat | Benzyl benzoate |

| Manganese Dioxide (MnO₂) | Oxidant | Inert solvent (e.g., chloroform, acetone), reflux | Benzyl benzoate |

| Palladium on Carbon (Pd/C) | Catalyst | High temperature, hydrogen acceptor solvent | Benzyl benzoate |

| Sulfur (S) or Selenium (Se) | Reagent | High temperature (200-300 °C) | Benzyl benzoate |

Alkylation and Arylation Reactions on the Diene Ring

Carbon-carbon bond formation on the cyclohexadiene ring allows for the introduction of diverse substituents, significantly increasing molecular complexity. Key strategies include palladium-catalyzed cross-coupling and base-mediated alkylations.

A noteworthy transformation is the palladium-catalyzed decarboxylative arylation of 2,5-cyclohexadiene-1-carboxylic acids with aryl iodides. researchgate.net This reaction proceeds smoothly to generate 5-arylated 1,3-cyclohexadienes, indicating that the reaction involves both arylation and isomerization of the diene system. researchgate.net The process is stereospecific and offers a powerful method for functionalizing the diene ring, effectively replacing the carboxylate group with an aryl group. researchgate.net

EPR spectroscopic studies have also investigated hydrogen abstraction from 1-substituted cyclohexa-2,5-diene-1-carboxylic acids, including the benzyl derivative, to form cyclohexadienyl radicals. rsc.org These radical intermediates point towards the potential for radical-mediated alkylation or arylation reactions on the ring. smolecule.comrsc.org

Table 2: Representative C-C Bond Forming Reactions on Cyclohexadiene Carboxylate Systems

| Reaction Type | Key Reagents | Position of Functionalization | Product Type | Ref. |

| Palladium-Catalyzed Arylation | Pd catalyst, Aryl Iodide | C5 (with isomerization) | 5-Aryl-1,3-cyclohexadiene | researchgate.net |

| Base-Mediated Alkylation | n-BuLi/TMEDA, Alkyl Halide (e.g., R-Br, R-I) | C4 | 4-Alkyl-cyclohexa-2,5-diene-1-carboxylate | rsc.org |

| Radical-Mediated Homolytic Fission | Radical Initiator | C1 (leads to radical release) | Cyclohexadienyl radical + Benzyl radical | rsc.org |

Hydrofunctionalization and Selective Reduction Strategies

Hydrofunctionalization, the addition of H-X across a double bond, and selective reduction of the diene system in the presence of the benzyl ester group are challenging yet valuable transformations. The non-conjugated nature of the diene in this compound means the two double bonds may exhibit different reactivity.

Selective reduction of one double bond while preserving the other and the ester functionality is synthetically useful. However, common powerful reduction methods like catalytic hydrogenation with H₂/Pd-C would likely lead to over-reduction of both double bonds and potential cleavage (hydrogenolysis) of the benzyl ester group. The Birch reduction, a method used to synthesize these dienes from aromatic precursors, is reversible under certain conditions, highlighting the inherent instability of the diene towards aromatization or reduction. researchgate.net Therefore, milder and more selective reagents are required.

While direct examples on this compound are not prominent in the literature, transfer hydrocyanation serves as an example of a hydrofunctionalization reaction on a similar system. A nickel-catalyzed Markovnikov-selective transfer hydrocyanation has been reported using a pro-aromatic 1-isopropylcyclohexa-2,5-diene-1-carbonitrile as the cyanide source, demonstrating that complex functional groups can be installed on diene systems. researchgate.net

Photochemical and Electrochemical Reactivity Investigations

The cyclohexadiene moiety is a classic chromophore in organic photochemistry. Its reactivity upon exposure to light is governed by the electronic properties of its excited states and can lead to complex structural rearrangements or reactions with other molecules.

Electron-Transfer Photochemistry of Substituted Cyclohexadienes

The photochemistry of 1,3- and 1,4-cyclohexadienes has been extensively studied. Upon absorption of UV light, the molecule is promoted to an electronically excited state (singlet or triplet), which can then undergo several transformations. The specific pathway is often dictated by the substitution pattern and the reaction conditions (e.g., direct irradiation vs. photosensitization).

For the related 1,3-cyclohexadiene (B119728) system, a textbook electrocyclic ring-opening reaction occurs upon photoexcitation, yielding 1,3,5-hexatriene. nih.govwolfresearchgroup.comacs.org This pericyclic reaction is governed by orbital symmetry rules. Although this compound is a 1,4-diene, it can potentially isomerize to a 1,3-diene under photochemical conditions, opening up this reaction channel.

Another key photochemical process is the di-π-methane rearrangement. Studies on 1,4-cyclohexadiene have shown that triplet sensitization (an indirect excitation via an excited triplet-state sensitizer) leads to the formation of bicyclo[3.1.0]hex-2-ene through this rearrangement. ibm.com This process involves the formal bridging of two of the pi-system carbons.

These reactions are fundamentally initiated by the absorption of a photon and the subsequent evolution of the molecule on its excited-state potential energy surface. The presence of the benzyl carboxylate group can influence the energies of these excited states and the efficiency of intersystem crossing between singlet and triplet states, potentially altering reaction outcomes compared to the unsubstituted parent diene.

Photo-induced Peroxidation Reactions

Conjugated dienes are well-known to react with singlet oxygen ('O₂) in a [4+2] cycloaddition (Diels-Alder) reaction to form endoperoxides. Although this compound is a non-conjugated 1,4-diene, it can still undergo photosensitized peroxidation through two primary mechanisms, as demonstrated in studies with model 1,4-diene systems. nih.gov

Type I Mechanism: This pathway involves the interaction of the photosensitizer's excited triplet state with the substrate. The sensitizer (B1316253) can abstract a hydrogen atom from an allylic position of the diene, initiating a free-radical chain reaction with ground-state oxygen (³O₂). This leads to the formation of allylic hydroperoxides. nih.gov

Type II Mechanism: This pathway involves the photosensitizer's excited triplet state transferring its energy to ground-state oxygen (³O₂), generating highly reactive singlet oxygen ('O₂). Singlet oxygen can then react directly with one of the double bonds in an "ene" reaction to form an allylic hydroperoxide or, if the diene first isomerizes to a conjugated 1,3-diene, undergo a [4+2] cycloaddition. nih.gov

Studies using 1,2-dimethylcyclohexa-2,5-dienecarboxylic acid have shown that both Type I and Type II mechanisms can operate, with the dominant pathway depending on the sensitizer and solvent conditions. nih.gov The product distribution, such as the ratio of different hydroperoxide isomers, can provide insight into the operative mechanism. nih.gov

Table 3: Comparison of Photo-induced Peroxidation Mechanisms for Cyclohexadienes

| Feature | Type I Mechanism | Type II Mechanism |

| Oxygen Species | Ground-state triplet oxygen (³O₂) | Excited-state singlet oxygen ('O₂) |

| Initiation | H-atom abstraction or electron transfer from substrate to excited sensitizer. | Energy transfer from excited sensitizer to ground-state oxygen. |

| Intermediates | Carbon-centered radicals, peroxyl radicals. | No radical intermediates in the primary step. |

| Primary Product(s) | Mixture of allylic hydroperoxides. | Allylic hydroperoxides (via ene reaction) or endoperoxides (via [4+2] cycloaddition). |

Kinetic and Thermodynamic Studies of Reactions Involving the Cyclohexadiene Core

The reactivity of this compound is fundamentally governed by the kinetic and thermodynamic parameters associated with its cyclohexa-2,5-diene core. While specific experimental data for the title compound is not extensively available, a robust understanding can be derived from studies on parent cyclohexadienes and related derivatives. These investigations provide insight into the controlling factors of reactions such as additions, eliminations, and rearrangements.

A key aspect of the reactivity of the cyclohexa-2,5-diene core is the stability of the intermediates formed during a reaction. For instance, in electrophilic additions, the formation of a carbocation intermediate with resonance delocalization is a critical step. libretexts.org The stability of this carbocation influences the subsequent reaction pathway and the nature of the final product.

Kinetic Data on Cyclohexadiene Reactions

Kinetic studies on the reactions of cyclohexadienes with various reagents have provided valuable rate constants and insights into reaction mechanisms. A notable area of research has been the reaction of cyclohexadienes with hydroxyl radicals (•OH), which is relevant in atmospheric and combustion chemistry. kaust.edu.saresearchgate.netrsc.org These studies often reveal complex kinetic behaviors due to competing reaction channels, such as addition to the double bonds and abstraction of allylic hydrogens. researchgate.netrsc.org

For example, the reaction of 1,4-cyclohexadiene with •OH has been shown to exhibit a negative temperature dependence at lower temperatures, which is attributed to the formation of a pre-reaction van der Waals complex. researchgate.netrsc.org The reaction can proceed through both addition and abstraction pathways, with the abstraction of an allylic hydrogen becoming the dominant pathway at higher temperatures (T ≥ 900 K). researchgate.netrsc.org

Below is a table summarizing the experimentally determined Arrhenius expressions for the reaction of 1,3- and 1,4-cyclohexadiene with hydroxyl radicals at high temperatures. kaust.edu.sa

| Reaction | Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) |

| 1,3-Cyclohexadiene + •OH | 1.76 × 10⁻¹⁰ exp(-1761/T) | 900 - 1100 |

| 1,4-Cyclohexadiene + •OH | 2.23 × 10⁻¹⁰ exp(-1813/T) | 900 - 1100 |

Thermodynamic Data of the Cyclohexadiene System

The thermodynamic properties of cyclohexadienes and their reaction intermediates are crucial for understanding reaction equilibria and product stability. The standard enthalpy of formation (ΔfH°) is a key parameter in this context. Computational studies have been employed to determine these values for various species in the cyclohexadiene system. kaust.edu.sa

The stability of radicals formed from cyclohexadienes is of particular interest. The cyclohexa-2,5-dien-1-yl radical, formed by the abstraction of a bisallylic hydrogen, is significantly stabilized by resonance, with the unpaired electron delocalized over the conjugated system. kaust.edu.sa This high degree of stabilization is reflected in a lower bond dissociation energy (BDE) for the bisallylic C-H bond compared to other C-H bonds in the molecule. kaust.edu.sa

The table below presents calculated standard enthalpies of formation at 298.15 K for relevant species.

| Compound | Standard Enthalpy of Formation (ΔfH°₂₉₈.₁₅) (kJ/mol) |

| 1,3-Cyclohexadiene | 105.5 ± 1.0 |

| 1,4-Cyclohexadiene | 101.4 ± 1.0 |

| Cyclohexa-2,5-dien-1-yl radical | 193.7 ± 1.0 |

Data sourced from isodesmic reaction schemes. kaust.edu.sa

These thermodynamic data are essential for predicting the feasibility and direction of reactions involving the cyclohexa-2,5-diene core of this compound. For instance, reactions that lead to the formation of the highly stabilized cyclohexa-2,5-dien-1-yl radical are thermodynamically favored.

Advanced Spectroscopic and Diffraction Techniques for Research on Benzyl Cyclohexa 2,5 Diene 1 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for confirming the molecular structure of Benzyl (B1604629) cyclohexa-2,5-diene-1-carboxylate in solution. Standard 1D ¹H and ¹³C NMR spectra would provide initial information on the number and types of protons and carbons, respectively. However, for a molecule with its complexity, advanced techniques would be indispensable.

Elucidation of Diastereomeric and Atropisomeric Mixtures

Should Benzyl cyclohexa-2,5-diene-1-carboxylate be synthesized in a manner that produces stereoisomers, NMR spectroscopy would be critical for their identification and quantification. The presence of a stereocenter at the C1 position of the cyclohexadiene ring could lead to diastereomers if another chiral center is introduced or if the molecule is resolved. High-resolution NMR could distinguish between these by identifying distinct sets of signals for each diastereomer. Furthermore, hindered rotation around the C1-C(benzyl) or C-O bonds could potentially lead to atropisomers, which are conformational isomers that are stable enough to be isolated. Variable temperature (VT) NMR studies would be employed to probe the energy barriers to rotation and determine the stability of any such isomers.

Application of Advanced 2D NMR Techniques for Complex Structure Determination

Given the potential for overlapping signals in the 1D ¹H NMR spectrum, particularly in the vinyl and aromatic regions, two-dimensional (2D) NMR experiments would be essential for unambiguous assignment. nih.gov

COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity within the cyclohexa-2,5-diene ring and the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for the definitive assignment of carbon resonances. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. nih.gov This would be key in connecting the benzyl group to the cyclohexadiene ring via the carboxylate linker. For instance, correlations would be expected from the benzylic protons (in the benzyl group) to the carboxyl carbon and the C1 carbon of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons. They would be invaluable for determining the 3D conformation of the molecule in solution, for example, by showing spatial relationships between the protons of the benzyl group and the protons of the cyclohexadiene ring.

Mechanistic Insights Derived from In-situ NMR Studies

To study the reactivity of this compound, such as in rearrangement, addition, or decomposition reactions, in-situ NMR would be a powerful technique. By monitoring the reaction directly in an NMR tube over time, it is possible to identify and characterize transient intermediates, observe reaction kinetics, and elucidate reaction mechanisms without the need for isolating unstable species.

Mass Spectrometry for Reaction Intermediate and Product Identification

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) in Mechanistic Investigations

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the parent ion of this compound, allowing for the unambiguous determination of its elemental formula. epa.govresearchgate.net This technique is characterized by its high resolving power and mass accuracy. epa.gov In mechanistic studies, HRMS is indispensable for identifying reaction intermediates and products in complex mixtures. rsc.org By coupling a separation technique like liquid chromatography (LC) with HRMS (LC-HRMS), one could separate the components of a reaction mixture and obtain high-resolution mass spectra for each, aiding in the identification of byproducts and transient species, thereby piecing together the reaction pathway. rsc.org

Hypothetical HRMS Data for this compound

| Property | Hypothetical Value |

|---|---|

| Molecular Formula | C₁₅H₁₄O₂ |

| Exact Mass | 226.0994 u |

| Monoisotopic Mass | 226.0994 u |

X-ray Crystallography for Solid-State Structural Analysis

While NMR provides structural information in solution, X-ray crystallography offers the definitive three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. This technique would precisely determine bond lengths, bond angles, and the conformation of this compound in the crystal lattice. It would reveal the planarity of the rings, the orientation of the benzyl and carboxylate groups relative to the cyclohexadiene ring, and how the molecules pack together in the solid state, including any intermolecular interactions like hydrogen bonding or π-stacking. This detailed structural information is crucial for understanding the molecule's physical properties and reactivity.

Determination of Absolute Stereochemistry and Conformation

The definitive determination of a chiral molecule's absolute stereochemistry is most reliably achieved through single-crystal X-ray diffraction (XRD) analysis. soton.ac.uk This technique maps the electron density of a crystalline sample, allowing for the precise spatial arrangement of each atom to be determined. For chiral molecules, particularly those containing only light atoms like carbon, hydrogen, and oxygen, the use of anomalous scattering is crucial for assigning the absolute configuration. soton.ac.uk The reliability of this assignment is often expressed through the Flack parameter, where a value close to zero indicates a high degree of confidence in the determined stereochemistry. soton.ac.uk

While no specific crystallographic studies for this compound were identified in the reviewed literature, data from closely related compounds provide valuable conformational insights. For example, an X-ray analysis of a trans-1,4-disubstituted cyclohexa-2,5-diene derivative revealed that the cyclohexadiene ring is nearly planar. researchgate.net This suggests that the cyclohexa-2,5-diene core of the title compound likely adopts a similar low-energy, planar conformation. Advanced Nuclear Magnetic Resonance (NMR) techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could also be employed in solution to determine the molecule's preferred conformation by measuring through-space proton-proton distances.

| Technique | Information Obtained | Applicability to this compound |

|---|---|---|

| Single-Crystal X-Ray Diffraction (XRD) | Absolute stereochemistry, bond lengths, bond angles, solid-state conformation. | The definitive method, though requires suitable single crystals. Provides a complete 3D structural map. |

| Vibrational Circular Dichroism (VCD) | Absolute configuration in solution. | An alternative to XRD that does not require crystallization, comparing experimental spectra to theoretical calculations. |

| Advanced NMR (NOESY, ROESY) | Solution-state conformation and relative stereochemistry. | Provides insights into the molecule's dynamic structure and preferred shape in solution. |

Analysis of Intermolecular Interactions in the Solid State

The way molecules pack in a crystal lattice is governed by a network of intermolecular interactions. Understanding these interactions is key to predicting physical properties like melting point and solubility. In the solid state of this compound, several types of non-covalent interactions are anticipated.

Drawing from studies on analogous structures, such as trans-1,4-di-(2-(allyloxyethyl)-cyclohexa-2,5-diene-1,4-dicarboxylic acid, strong hydrogen bonds are a dominant feature in related acidic compounds, often linking molecules into chains. researchgate.net For the benzyl ester, while classical hydrogen bonding is absent, weaker C-H···O interactions involving the ester carbonyl group and various C-H bonds are expected. Furthermore, π-π stacking interactions between the aromatic rings of the benzyl groups could play a significant role in the crystal packing.

| Interaction Type | Potential Participating Groups | Expected Significance |

|---|---|---|

| π-π Stacking | Aromatic rings of the benzyl groups. | High; a significant contributor to crystal packing and stability. |

| C-H···O Hydrogen Bonds | Ester carbonyl oxygen as acceptor; aromatic and aliphatic C-H as donors. | Moderate; contributes to the cohesion of the crystal lattice. |

| Van der Waals Forces | Entire molecular surface. | High; provides overall non-specific attraction between molecules. |

Vibrational Spectroscopy (IR, Raman) for Bond Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and analyzing the bonding within a molecule. For this compound, the spectra would be dominated by characteristic vibrations of the ester, the diene, and the aromatic ring.

The most prominent peak in the IR spectrum is expected to be the C=O stretching vibration of the ester group, typically found in the 1720-1740 cm⁻¹ region. C=C stretching vibrations from both the diene and the aromatic ring would appear in the 1600-1680 cm⁻¹ range. The C-O single bond stretch of the ester would be visible in the fingerprint region, around 1100-1300 cm⁻¹. These techniques are also invaluable for monitoring chemical reactions. For example, during the hydrolysis of the ester, the disappearance of the characteristic ester C=O peak and the concurrent appearance of a broad O-H stretch (from the carboxylic acid) and a shifted carboxylate C=O peak would signal the reaction's progress.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |

|---|---|---|---|

| Ester (C=O) | Stretch | 1720 - 1740 | IR (strong), Raman (weak) |

| Diene & Aromatic (C=C) | Stretch | 1600 - 1680 | IR (variable), Raman (strong) |

| Ester (C-O) | Stretch | 1100 - 1300 | IR (strong), Raman (moderate) |

| Aromatic C-H | Out-of-plane bend | 690 - 900 | IR (strong) |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Kinetic Studies

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique specifically used for the detection and characterization of species with unpaired electrons, such as free radicals. Research on the homolytic dissociation of 1-substituted cyclohexa-2,5-diene-1-carboxylic acids has demonstrated the utility of EPR in studying reactions involving these scaffolds. rsc.org

In a study involving hydrogen abstraction from precursors including the benzyl-substituted variant, EPR spectroscopy successfully identified the resultant radical intermediates. rsc.org At lower temperatures, the spectrum of the corresponding cyclohexadienyl radical was observed. rsc.org As the temperature was increased, the spectrum of the ejected carbon-centered radical—in this case, the benzyl radical—became apparent. rsc.org This demonstrates the power of EPR to not only detect transient radical species but also to follow the course of a radical fragmentation reaction. Furthermore, by measuring the concentrations of the different radical species over time, rate constants for the dissociation of the cyclohexadienyl radical were determined, providing crucial kinetic data on the reaction mechanism. rsc.org

| Observed Species | Technique | Key Findings | Reference |

|---|---|---|---|

| Cyclohexadienyl Radical | EPR Spectroscopy | Observed at lower temperatures following hydrogen abstraction. | rsc.org |

| Benzyl Radical | EPR Spectroscopy | Observed at higher temperatures due to dissociation of the cyclohexadienyl radical. | rsc.orgrsc.org |

| Reaction Kinetics | EPR Radical Concentration Measurement | Rate constants for the release of the benzyl radical were determined. | rsc.org |

UV-Visible Spectroscopy for Electronic Transitions and Photophysical Behavior Related to Reactivity

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The spectrum of this compound is expected to be characterized by absorptions arising from π→π* transitions within its two main chromophores: the conjugated cyclohexa-2,5-diene system and the benzyl group's aromatic ring.

The conjugated diene system is expected to have a strong absorption maximum (λmax) around 250-280 nm. The benzyl group will contribute its own characteristic absorptions, typically a weaker band around 260 nm with fine structure, and a stronger band below 220 nm. The exact position and intensity of these bands are sensitive to the molecular environment and substitution. Any reaction that modifies the π-system, such as addition to the double bonds or an aromatization reaction of the diene ring, would lead to significant and easily detectable changes in the UV-Vis spectrum. This makes the technique useful for monitoring reactivity that alters the electronic structure of the molecule.

| Chromophore | Electronic Transition | Expected λmax (nm) | Comments |

|---|---|---|---|

| Cyclohexa-2,5-diene | π → π | ~250 - 280 | This conjugated system is the primary chromophore in the near-UV region. |

| Benzyl Group (Aromatic Ring) | π → π | ~260 (weak), <220 (strong) | The weaker B-band often overlaps with the diene absorption. The stronger E-band is at shorter wavelengths. |

Theoretical and Computational Chemistry in the Study of Benzyl Cyclohexa 2,5 Diene 1 Carboxylate

Quantum Chemical Methods for Electronic Structure and Reactivity Prediction

Quantum chemical methods are fundamental to modern chemistry, providing a framework for calculating the electronic structure of molecules and predicting their reactivity. For derivatives of cyclohexa-2,5-diene-1-carboxylate, these methods are invaluable for understanding their behavior in chemical reactions.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is particularly useful for optimizing the geometries of ground states and locating the transition states of reactions, which provides crucial information about reaction mechanisms and energy barriers.

DFT has also been applied to study the mechanism of 1,3-dipolar cycloaddition reactions, which are relevant to the reactivity of the diene system. mdpi.com For example, calculations at the M06-2X/Def2TZVP/SMD(MeCN) level of theory have been used to investigate whether such reactions proceed through a stepwise radical-mediated pathway or a concerted [3 + 2] cycloaddition. mdpi.com The choice of functional and basis set is critical for obtaining accurate results, with methods like ωB97X-D/6-311G(d) being used for geometry optimizations in related systems. mdpi.com

The following table summarizes representative DFT methods used in the study of related cyclohexadiene derivatives:

| Computational Task | DFT Functional | Basis Set | Application |

| Geometry Optimization | ωB97X-D | 6-311G(d) | Study of cycloaddition reaction mechanisms. mdpi.com |

| Mechanism Study | M06-2X | Def2TZVP | Investigation of reaction pathways (stepwise vs. concerted). mdpi.com |

| Enantioselectivity | (Not specified) | (Not specified) | Understanding stereochemical outcomes in catalytic reactions. acs.org |

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals can predict how a molecule will interact with other reagents.

In the context of Benzyl (B1604629) cyclohexa-2,5-diene-1-carboxylate, the HOMO is likely to be localized on the diene system, making it susceptible to attack by electrophiles. The LUMO, conversely, would indicate the sites most likely to be attacked by nucleophiles. The energy gap between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com

For example, in the study of flavonoids, DFT calculations have shown that the HOMO orbitals are often localized on hydroxyl groups, which are the most active sites for redox reactions and attack by free radicals. nih.gov Similarly, for cyclohexa-2,5-diene-1-carboxylate derivatives, the location of the HOMO and LUMO would be critical in predicting the regioselectivity of cycloaddition reactions or reactions with electrophiles and nucleophiles. FMO analysis of related systems has shown that the HOMO is often delocalized over the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient moieties. mdpi.com

The table below illustrates the typical application of FMO analysis:

| Orbital | Significance | Predicted Reactivity for Cyclohexadiene Derivatives |

| HOMO | Highest Occupied Molecular Orbital | Site of electrophilic attack, electron donation. nih.gov |

| LUMO | Lowest Unoccupied Molecular Orbital | Site of nucleophilic attack, electron acceptance. mdpi.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and kinetic stability. mdpi.com |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, charge transfer, and bonding interactions within a molecule. It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis-type orbitals.

For Benzyl cyclohexa-2,5-diene-1-carboxylate, NBO analysis would be instrumental in quantifying the extent of conjugation within the cyclohexadiene ring and the electronic influence of the benzyl and carboxylate substituents. The analysis of second-order perturbation energies in NBO theory reveals the stabilizing interactions between donor and acceptor orbitals. For instance, in piperidine (B6355638) derivatives, NBO analysis has shown that the highest stabilization energies are associated with structures where a cyclopentadiene (B3395910) ring bears electron-withdrawing groups. rsc.org

This type of analysis can provide a deeper understanding of the electronic effects that govern the reactivity and stability of this compound. It can also help to rationalize the observed regioselectivity in its reactions by providing a quantitative measure of the charge distribution at different atomic sites.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, solvation effects, and the dynamics of chemical processes.

For a flexible molecule like this compound, MD simulations can explore the accessible conformational landscape. This would involve examining the rotation around the single bonds connecting the benzyl group and the carboxylate group to the cyclohexadiene ring. The simulations can reveal the most stable conformations and the energy barriers between them.

Computational Prediction of Regio- and Stereoselectivity in Chemical Transformations

Predicting the outcome of chemical reactions, particularly the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial arrangement of the products), is a major goal of computational chemistry. For this compound, which has multiple reactive sites and the potential for forming stereoisomers, these predictions are highly valuable.

Computational tools, including machine learning models, are increasingly being used to predict the regio- and site-selectivity of organic reactions. rsc.org For electrophilic aromatic substitutions, for example, methods like RegioSQM can predict the most likely site of reaction by calculating the proton affinities of different positions on an aromatic ring. nih.govrsc.org While the cyclohexadiene ring is not aromatic, similar principles based on calculated electronic properties can be applied to predict its reactivity towards electrophiles.

In the context of cycloaddition reactions, conceptual DFT methods and the analysis of the dual descriptor have been used to analyze the regioselectivity of reactions involving nitrones, providing an alternative to standard FMO theory. researchgate.net For catalytic reactions involving derivatives of cyclohexa-2,5-diene-1-carboxylate, computational studies have been instrumental in understanding and predicting enantioselectivity by modeling the transition states of the stereodetermining steps. acs.orgchinesechemsoc.org

In-silico Design of Novel Reactions and Catalytic Systems for Cyclohexadiene Derivatives

The insights gained from theoretical and computational studies can be leveraged for the in-silico design of new reactions and improved catalytic systems. By understanding the factors that control reactivity and selectivity, chemists can computationally screen potential substrates, reagents, and catalysts before committing to laboratory synthesis.

For cyclohexadiene derivatives, this could involve designing new catalysts for enantioselective transformations. For example, by modeling the interactions between a substrate and a chiral ligand in a catalyst's active site, researchers can design new ligands that are predicted to enhance the enantiomeric excess of the product. chinesechemsoc.org Molecular docking studies, a key component of in-silico design, can simulate the binding of a molecule to a receptor or catalyst, helping to identify promising candidates for further investigation. mdpi.com

The development of new reactions for the functionalization of the cyclohexadiene core can also be guided by computational predictions. By calculating reaction barriers and product stabilities for various hypothetical reaction pathways, researchers can identify promising new transformations that are likely to be successful in the lab. This in-silico approach can accelerate the discovery of new synthetic methodologies for this important class of compounds. nih.govacs.org

Applications of Benzyl Cyclohexa 2,5 Diene 1 Carboxylate in Advanced Organic Synthesis

Utility as a Building Block in the Synthesis of Complex Molecular Architectures

The reactivity of benzyl (B1604629) cyclohexa-2,5-diene-1-carboxylate makes it an attractive starting material for the synthesis of a variety of intricate molecular frameworks, including polycyclic aromatic hydrocarbons and various heterocyclic systems.

Precursors to Phenanthridinone Derivatives

Currently, there is limited direct evidence in the scientific literature detailing the application of benzyl cyclohexa-2,5-diene-1-carboxylate as a direct precursor for the synthesis of phenanthridinone derivatives. The established synthetic routes to phenanthridinones typically involve strategies such as intramolecular C-H amidation of N-substituted biphenyl-2-carboxamides, transition-metal-catalyzed C-C and C-N bond-forming reactions, and photocatalyzed cyclizations. These methods generally commence from precursors that already contain the core biphenyl (B1667301) or benzamide (B126) scaffold.

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) and Angularly Fused Systems

This compound and its derivatives hold potential as substrates in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and angularly fused systems, primarily through cycloaddition reactions. The conjugated diene system within the cyclohexadiene ring is amenable to participation in Diels-Alder reactions, a powerful tool for the construction of six-membered rings.

In a typical Diels-Alder approach, the cyclohexadiene moiety of a compound like benzyl cyclohexa-1,3-diene-1-carboxylate can act as the diene component, reacting with a suitable dienophile to form a bicyclic adduct. Subsequent aromatization of this adduct can then lead to the formation of a polycyclic aromatic system. The choice of dienophile and reaction conditions can be tailored to achieve specific substitution patterns on the resulting PAH. While direct examples employing this compound are not extensively documented, the reactivity of substituted 1,3-cyclohexadienes in Diels-Alder reactions is a well-established principle in organic synthesis. For instance, the reaction of 1,3-cyclohexadiene (B119728) with various dienophiles provides a direct route to functionalized bicyclo[2.2.2]octene systems, which can be further elaborated into more complex polycyclic structures.

The synthesis of angularly fused systems can also be envisioned through intramolecular cyclization strategies starting from appropriately substituted derivatives of this compound.

Table 1: Examples of Diels-Alder Reactions with Cyclohexadiene Derivatives

| Diene | Dienophile | Product | Reference |

| 1,3-Cyclohexadiene | Maleic anhydride | endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride | N/A |

| 1-Methyl-4-isopropylcyclohexa-1,3-diene | 1,4-Benzoquinone | Substituted bicyclo[2.2.2]octene adduct | nih.gov |

| Substituted 1,3-cyclohexadiene | Acrolein | Substituted 3-cyclohexenecarboxaldehyde | researchgate.net |

This table presents representative examples of Diels-Alder reactions involving cyclohexadiene derivatives to illustrate the general reactivity pattern.

Formation of Spirocyclic Systems

The synthesis of spirocyclic systems often involves the creation of a new ring system at a spiro-carbon center. While direct applications of this compound in the formation of spirocycles are not prominently reported, related cyclohexadienone structures are known precursors to spirocyclic compounds. For example, spirocyclic cyclohexadienones can be synthesized through various routes, and these can serve as key intermediates in the synthesis of natural products. rsc.org The general strategy involves an intramolecular cyclization or a cycloaddition reaction where one of the double bonds of the cyclohexadiene ring participates in the formation of the new spiro-fused ring.

Synthesis of Functionalized Hydroisoquinolines

The synthesis of functionalized hydroisoquinolines can be approached using methodologies such as the Pomeranz–Fritsch–Bobbitt reaction. This reaction typically involves the cyclization of an aminoacetal derived from a substituted benzylamine (B48309) and a glyoxal (B1671930) acetal. nih.govresearchgate.net A plausible synthetic route to a hydroisoquinoline derivative from this compound would first involve its conversion to a suitable benzylamine precursor. This precursor, upon reaction with an appropriate aldehyde or its acetal, would then undergo acid-catalyzed cyclization to form the hydroisoquinoline core. The specific substitution pattern on the resulting hydroisoquinoline would be determined by the position of the amino group on the benzyl moiety and the reaction conditions employed for the cyclization.

Table 2: Key Steps in a Hypothetical Synthesis of a Hydroisoquinoline Derivative

| Step | Transformation | Reactants/Reagents | Intermediate/Product |

| 1 | Amination of the aromatic ring | This compound, Nitrating agent, then Reducing agent | Aminothis compound |

| 2 | Formation of aminoacetal | Aminobenzyl derivative, Glyoxal acetal | N-(substituted benzyl)aminoacetal |

| 3 | Pomeranz–Fritsch–Bobbitt Cyclization | Aminoacetal, Acid catalyst (e.g., HClO4) | Functionalized Hydroisoquinoline |

This table outlines a conceptual pathway and does not represent experimentally verified results for the specific starting material.

Role as a Key Intermediate in Novel Reaction Development

Beyond its use as a structural building block, this compound and related compounds are instrumental in the development of new reaction methodologies, particularly in the realm of radical chemistry.

Mediating "Clean" Radical Chain Syntheses

Derivatives of cyclohexa-2,5-diene-1-carboxylic acid have been investigated as effective mediators for "clean" radical chain reactions. rsc.org These processes are considered "clean" because they avoid the use of toxic tin reagents, such as tributyltin hydride, which are traditionally used to generate and propagate radical species. The mechanism involves the generation of an alkyl radical from a suitable precursor, which then adds to an alkene or undergoes cyclization. The resulting radical then abstracts a hydrogen atom from the 1-alkylcyclohexa-2,5-diene-1-carboxylic acid mediator, propagating the chain and forming the desired product along with a stabilized cyclohexadienyl radical. The driving force for this hydrogen transfer is the rearomatization of the diene system to an alkylbenzene.

These metal-free radical reactions have been successfully applied to a range of reductive alkylations and cyclizations. rsc.org For instance, secondary, tertiary, and benzylic radicals have been effectively trapped in reductive alkylation reactions using this methodology. Furthermore, exo-trig cyclizations have been achieved in yields comparable to those obtained with traditional tin hydride methods. rsc.org

Table 3: Comparison of Radical Cyclization Mediators

| Mediator | Advantages | Disadvantages |

| Tributyltin hydride | High efficiency, well-established | Toxic tin byproducts, difficult to remove |

| 1-Alkylcyclohexa-2,5-diene-1-carboxylic acids | Metal-free ("clean"), byproducts are often volatile or easily separable | May require higher temperatures, potential for side reactions like aromatization |

Development of Asymmetric Synthesis Methodologies

The prochiral nature of the cyclohexa-2,5-diene ring in this compound makes it a promising scaffold for the development of asymmetric synthesis methodologies. The differentiation of the two enantiotopic double bonds is a key strategy for introducing chirality and accessing enantiomerically enriched products. unimi.it While specific methodologies employing this compound are not extensively documented, the broader class of 2,5-cyclohexadienones, which share the same core ring system, has been successfully utilized in a variety of catalytic asymmetric transformations. unimi.itnih.gov These reactions serve as a blueprint for the potential applications of our target molecule.

One of the primary approaches involves the desymmetrization of the cyclohexadienone core. unimi.it This can be achieved through various catalytic methods, including transition metal catalysis and organocatalysis, to selectively functionalize one of the double bonds. unimi.it For instance, asymmetric Diels-Alder reactions using substituted benzoquinone monoketals, which are related to cyclohexadienones, have been accomplished with high enantioselectivity using chiral titanium-based catalysts. nih.gov This suggests that this compound could serve as a dienophile in similar cycloaddition reactions, yielding chiral bicyclic products.

Furthermore, the diastereoselective alkylation of related 1-methylcyclohexa-2,5-diene-1-carboxylic acid has been shown to proceed with high stereoselectivity, indicating that the carboxylate group can effectively direct the approach of electrophiles. rsc.org This principle could be extended to this compound, where the benzyl group could be replaced by a chiral auxiliary to induce facial selectivity in alkylation or other functionalization reactions at the C1 position. The resulting diastereomers could then be separated and the auxiliary removed to afford enantiomerically pure products.

The development of one-pot sequential organocatalytic reactions for the synthesis of highly functionalized cyclohexanes with multiple stereocenters further highlights the potential of the cyclohexadiene scaffold in asymmetric synthesis. nih.gov By analogy, this compound could be envisioned as a starting material in cascade reactions, where its double bonds undergo sequential stereocontrolled additions.

Table 1: Examples of Asymmetric Transformations on Related Cyclohexadienone Scaffolds

| Catalyst/Reagent | Reaction Type | Substrate Type | Diastereomeric/Enantiomeric Excess | Reference |

| Chiral Titanium-based Catalyst | Diels-Alder | Benzoquinone monoketal | High enantiopurity | nih.gov |

| Chiral Amino-squaramide | Michael-Michael-1,2-addition | β-ketoester, β-nitrostyrene, α,α-dicyanoolefin | >30:1 dr, 96-99% ee | nih.gov |

| Camphor-derived N-heterocyclic carbene | Intramolecular Stetter reaction | Aryl-substituted cyclohexadienone | High enantioselectivity | nih.gov |

Contribution to Catalyst and Ligand Design for Organic Transformations

The structural framework of this compound offers several handles for its incorporation into catalyst and ligand designs for a variety of organic transformations. The diene moiety can act as a coordinating unit for transition metals, while the carboxylate group can be derivatized to introduce other ligating atoms or chiral auxiliaries.

Although direct examples of catalysts derived from this compound are not prevalent in the literature, the use of related cyclohexadiene structures in ligand synthesis is established. For instance, the synthesis of C2-symmetric 5,6-bis(benzyloxy)cyclohexa-1,3-diene and its corresponding tricarbonyliron complex demonstrates the utility of substituted cyclohexadienes as platforms for chiral ligands. mdpi.com The modification of this compound, for example, through dihydroxylation of the double bonds followed by etherification with bulky groups, could lead to novel chiral diene ligands.

The carboxylate functionality provides a versatile point for modification. It can be converted to an amide with a chiral amine, introducing a chiral element that can influence the coordination environment of a metal center. Alternatively, it could be reduced to a hydroxymethyl group, which can then be phosphinated to create chiral phosphine (B1218219) ligands. These ligands are crucial in many transition-metal-catalyzed asymmetric reactions, such as hydrogenation and cross-coupling.

The iron complexes of cyclopentadienones, known as Knölker-type catalysts, have shown significant utility in hydrogenation and other redox reactions. mdpi.com The structural similarity of the cyclohexa-2,5-diene-1-carboxylate core to the cyclopentadienone ligand suggests that analogous iron or other transition metal complexes could be synthesized. The benzyl group and the carboxylate functionality would allow for fine-tuning of the steric and electronic properties of such catalysts.

Table 2: Potential Catalyst/Ligand Motifs Derived from this compound

| Modification Strategy | Resulting Motif | Potential Application |

| Dihydroxylation and etherification of the diene | Chiral diene ligand | Asymmetric cycloadditions, conjugate additions |

| Amidation of the carboxylate with a chiral amine | Chiral amide-containing ligand | Lewis acid catalysis, directed C-H activation |

| Reduction to alcohol and phosphination | Chiral phosphine ligand | Asymmetric hydrogenation, cross-coupling |

| Complexation with a transition metal | Knölker-type catalyst analogue | Hydrogenation, redox reactions |

Applications in Supramolecular Chemistry as Architectural Components

The self-assembly of molecules into well-defined supramolecular architectures is a burgeoning field of chemistry with applications in materials science, sensing, and catalysis. This compound possesses structural features that make it a potential building block for the construction of such assemblies.

The benzyl group, with its aromatic ring, can participate in π-π stacking interactions, which are a common driving force for self-assembly. ijcce.ac.ir The carboxylate group, being a hydrogen bond acceptor, can engage in hydrogen bonding with suitable donor molecules. The interplay of these non-covalent interactions can lead to the formation of ordered structures in solution or in the solid state.

While the supramolecular chemistry of this compound itself has not been extensively explored, the self-assembly of related molecules provides valuable insights. For example, the crystal packing of benzyl 4-(((4-bromophenyl)sulfonamido)methyl)cyclohexane-1-carboxylate is stabilized by strong N-H···O hydrogen bonds, forming zigzag chains. ijcce.ac.ir This demonstrates the ability of the benzyl carboxylate moiety to direct solid-state architecture.

Furthermore, the design of functional supramolecular materials often relies on the modular assembly of building blocks with specific recognition motifs. organic-chemistry.org The cyclohexa-2,5-diene-1-carboxylate scaffold can be functionalized at various positions to introduce different recognition sites, allowing for the programmed assembly of complex structures. For instance, the introduction of additional hydrogen bonding sites or metal-coordinating groups could lead to the formation of discrete molecular cages or extended networks.

The photoresponsive nature of some cyclohexadiene derivatives also opens up possibilities for the creation of dynamic supramolecular systems that can be controlled by light. rsc.org

Table 3: Potential Supramolecular Interactions and Assemblies

| Structural Feature | Type of Interaction | Potential Supramolecular Assembly |

| Benzyl group | π-π stacking | 1D stacks, columnar phases |

| Carboxylate group | Hydrogen bonding | Dimers, chains, sheets |

| Combination of benzyl and carboxylate groups | Hydrogen bonding and π-π stacking | 3D networks, host-guest complexes |

| Functionalized cyclohexadiene ring | Metal coordination, specific recognition | Molecular cages, coordination polymers |

Future Perspectives and Emerging Research Avenues for Cyclohexa 2,5 Diene Carboxylates

Exploration of Unconventional Reactivity Modes and Novel Transformations

Future research will likely focus on uncovering and harnessing unconventional reactivity patterns of cyclohexa-2,5-diene carboxylates to develop novel chemical transformations.

Key Research Areas:

Strained Intermediates: The generation of highly strained and transient species, such as 1,2-cyclohexadiene, from cyclohexenyl triflate precursors under mild conditions has been demonstrated. researchgate.net Future work could explore generating similar strained allenes from cyclohexa-2,5-diene carboxylate derivatives, using them in cycloaddition reactions to construct complex polycyclic molecules. researchgate.net This approach offers a powerful strategy for synthesizing functional molecules with unique architectures. researchgate.net

Decarboxylative Couplings: Palladium-catalyzed decarboxylative reactions that transform Csp3-hybridized carbons are a growing field. A notable study demonstrated the decarboxylative olefination of 2,5-cyclohexadiene-1-carboxylic acid derivatives to form γ-olefination products. nih.gov This work opens the door to further exploration of other decarboxylative cross-coupling reactions, potentially allowing for the introduction of a wide range of functional groups at the C1 position, a traditionally challenging transformation.

Catalytic Asymmetric Transformations: While asymmetric cycloadditions to form chiral cyclohexa-1,4-diene derivatives have been developed, expanding the scope of catalytic asymmetric reactions involving cyclohexa-2,5-diene carboxylates is a key future direction. researchgate.net This includes developing new chiral catalysts for enantioselective functionalization of the diene system, such as asymmetric dihydroxylations, epoxidations, or conjugate additions.

Formal Ipso Allylation: A recently reported four-step method achieves the formal ipso allylation of benzoic acid derivatives, proceeding through a cyclohexa-2,5-diene-1-carbaldehyde intermediate. acs.org This process involves a B(C₆F₅)₃-initiated nih.govresearchgate.net-alkyl shift. acs.org Future research could adapt this strategy to use cyclohexa-2,5-diene-1-carboxylate esters, providing a new disconnection for the synthesis of complex substituted aromatic compounds.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of cyclohexa-2,5-diene carboxylate chemistry with continuous flow and automated synthesis technologies promises to accelerate discovery, optimization, and production. nih.gov

Anticipated Advancements:

High-Throughput Screening: Automated flow chemistry systems enable the rapid execution of a large number of reactions, making them ideal for screening new catalysts, reaction conditions, and substrates for cyclohexa-2,5-diene carboxylate transformations. researchgate.netchimia.ch This can significantly shorten the time required for reaction development and optimization. researchgate.net

Improved Safety and Scalability: Flow chemistry offers inherent safety advantages over traditional batch processing by minimizing the volume of reactive intermediates at any given time and allowing for superior control over reaction parameters like temperature and pressure. researchgate.netnih.gov This is particularly relevant for potentially energetic reactions or when handling unstable intermediates that can be generated from cyclohexa-2,5-diene systems.

Data-Driven Synthesis: The combination of automated synthesis with artificial intelligence (AI) and machine learning algorithms is an emerging frontier. rsc.orgscribd.com These systems can autonomously design experiments, analyze results in real-time, and predict optimal conditions for the synthesis of target molecules derived from cyclohexa-2,5-diene carboxylates, ultimately creating a platform that can design and execute its own synthetic pathways. rsc.orgscribd.com

Multi-Step Telescoped Synthesis: Flow reactors can be configured to perform multiple synthetic steps sequentially without the need for isolating intermediates. chimia.ch This "telescoping" of reactions can be applied to multi-step sequences starting from or utilizing cyclohexa-2,5-diene carboxylates to produce complex targets more efficiently and with less waste. researchgate.net

Continued Development of Sustainable and Economical Synthetic Pathways

A major thrust of future research will be the development of more sustainable and cost-effective methods for synthesizing and utilizing cyclohexa-2,5-diene carboxylates.

Focus Areas for Sustainability:

Bio-based Feedstocks: There is a significant opportunity to develop synthetic routes that start from renewable, bio-based feedstocks. For example, a sustainable pathway to 1,2,3,4-cyclohexanetetracarboxylate has been demonstrated using sugar-derived muconic acid and fumaric acid via a catalyst-free Diels-Alder reaction. rsc.org Similar strategies could be envisioned for producing the core cyclohexa-2,5-diene scaffold.

Enzymatic and Biocatalytic Methods: The use of enzymes as catalysts offers high selectivity under mild conditions. Research into decarboxylases for the enzymatic carboxylation of precursors to form dihydroxybenzoic acids highlights the potential of biocatalysis. mdpi.com Future efforts could identify or engineer enzymes capable of directly synthesizing or modifying cyclohexa-2,5-diene carboxylates, reducing reliance on traditional chemical reagents.

Atom-Economical Reactions: The development of catalytic cycles that are highly atom-economical will be a priority. This includes cycloaddition reactions, such as the cobalt-catalyzed [2+4] cycloaddition of propiolates and dienes to form 1,4-cyclohexadiene (B1204751) carboxylates, which efficiently construct the desired carbocyclic core. researchgate.net

Interdisciplinary Research with Emerging Fields in Materials Science and Catalysis

The unique structural and electronic properties of the cyclohexa-2,5-diene-1-carboxylate scaffold make it an attractive candidate for applications at the intersection of organic chemistry, materials science, and catalysis.

Potential Collaborative Frontiers:

Polymer and Materials Science: The diene functionality within these molecules makes them suitable monomers for polymerization reactions. smolecule.com They can be used to develop new polymers with specific thermal or reactive properties. smolecule.com Furthermore, derivatives of related cyclohexadiene structures have been investigated for their biological activity, suggesting that polymers incorporating these units could have applications in biomaterials. nih.govresearchgate.netnih.gov

Organocatalysis: Multifunctionalized cyclohexadiene derivatives, such as amino-hydroxy-cyclohexa-1,3-diene carboxylic acids derived from the shikimate pathway, have been shown to act as potent organocatalysts in reactions like aldol (B89426) additions. researchgate.net Future work could involve designing and synthesizing novel chiral catalysts based on the benzyl (B1604629) cyclohexa-2,5-diene-1-carboxylate framework for various asymmetric transformations.

Development of Novel Ligands: The cyclohexa-2,5-diene carboxylate structure can be modified to create novel ligands for transition metal catalysis. The electronic properties and conformational rigidity of the ring system can be tuned by adjusting substituents, potentially leading to catalysts with enhanced activity or selectivity. This could lead to new applications in areas like organometallic chemistry, analogous to the way cyclopentadienyl (B1206354) ligands are fundamental to compounds like ferrocene. wikipedia.org

Fragrance and Olfactory Science: Esters of cyclohexadiene carboxylates have been identified as novel lead structures for fragrance ingredients, exhibiting a range of fruity, floral, and spicy odors. researchgate.net Interdisciplinary research combining organic synthesis with olfactory science could lead to the systematic design and discovery of new scent molecules based on this versatile chemical scaffold.

Q & A

Q. What are the common synthetic routes for preparing benzyl cyclohexa-2,5-diene-1-carboxylate?

Methodological Answer: A one-pot synthesis strategy under catalyst-free conditions has been reported for related derivatives. For example, reactions involving benzyl bromides, phenols, and 2-chlorobenzothiazole in acetonitrile with triethylamine under reflux yield structurally analogous compounds. Characterization typically employs NMR (¹H/¹³C), IR spectroscopy, and elemental analysis to confirm purity and structure .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and diene conjugation patterns.

- IR Spectroscopy : C=O stretching (~1700 cm⁻¹) and conjugated diene absorption bands (~1600 cm⁻¹) are diagnostic.

- Mass Spectrometry : High-resolution EI-MS confirms molecular weight and fragmentation pathways. These methods are standard for validating synthetic outcomes and electronic environments .

Q. What reactivity trends are observed under acidic conditions?

Methodological Answer: Cyclohexa-2,5-dienones (structurally related) undergo acid-catalyzed rearrangement to phenols via protonation at the carbonyl oxygen, forming a cyclohexadienyl cation. Migration of substituents (e.g., aryl/alkyl groups) to electron-deficient carbons precedes proton expulsion. Similar mechanisms may apply to this compound derivatives .

Advanced Research Questions

Q. How can EPR spectroscopy elucidate homolytic dissociation mechanisms in substituted derivatives?

Methodological Answer: EPR spectroscopy detects radical intermediates during homolytic dissociation. For 1-substituted analogs (e.g., benzyl-substituted dienes), spectra at lower temperatures (~77 K) reveal cyclohexadienyl radicals, while higher temperatures (~150 K) show carbon-centered radicals from hydrogen abstraction. This temperature-dependent analysis distinguishes transient species and quantifies radical stability .

Q. How do microbial reduction pathways lead to contradictory product profiles (e.g., cyclohexa-2,5-diene vs. cyclohexa-1,4-diene derivatives)?

Methodological Answer: In Rhodopseudomonas palustris, benzoate reduction produces both cyclohexa-2,5-diene-1-carboxylate (compound 4) and cyclohexa-1,4-diene-1-carboxylate (compound 5). To resolve contradictions:

- Enzyme Specificity : Compare reductase/hydratase activities (e.g., Dch protein in T. aromatica vs. R. palustris enzymes).